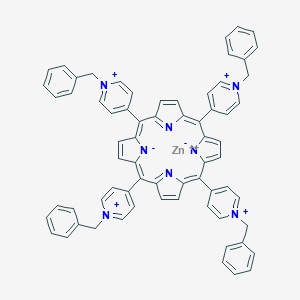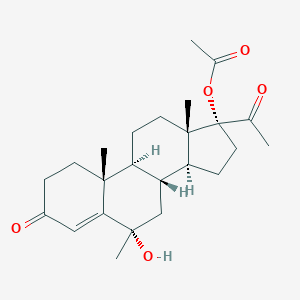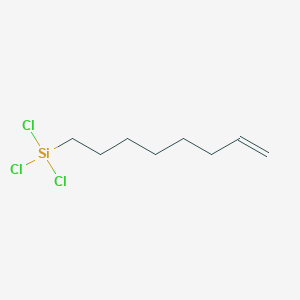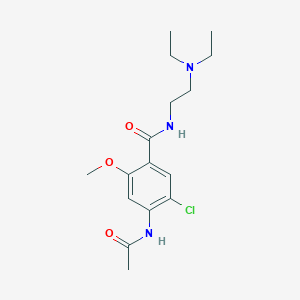
4-甲基苯甲酮
描述
4-Methylbenzophenone (4-MBP) is an organic compound belonging to the aromatic ketone family. It is a white solid with a characteristic odor, and is soluble in many organic solvents. 4-MBP is used in a variety of applications, including as a photoinitiator in photocuring processes, as a component of adhesives, and as a stabilizer in plastics. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. 4-MBP has been the subject of a number of studies, and its properties, uses, and potential risks are of great interest to researchers.
科学研究应用
紫外线固化涂料和油墨中的光引发剂
4-MBP 作为一种光引发剂,用于紫外线固化涂料、油墨和粘合剂。在暴露于紫外线 (UV) 光下时,它会发生光解,产生引发聚合的活性物质。 这种特性使其在木材、塑料和金属表面上制造耐用且快速固化的涂层方面具有价值 .
包装材料的透明涂层
由于其紫外线吸收特性,4-MBP 用于包装材料的透明涂层。这些涂层保护产品免受紫外线引起的降解,并延长其保质期。 例如,它可以应用于用于食品包装的纸板箱 .
分析化学和色谱
研究人员在高效液相色谱 (HPLC) 方法中使用 4-MBP 作为分析标准。它通常与其他苯甲酮衍生物一起使用,用于同时定量。 例如,HPLC 方法可以测定食品应用中二级包装材料中的苯甲酮 (BP)、4-MBP 和其他衍生物的含量 .
内分泌干扰物的研究
一些研究调查了 4-MBP 的雌激素效应。作为一种内分泌干扰物,它可能会干扰激素系统。 研究人员探索了它对生殖健康的影响以及与接触相关的潜在风险 .
安全和危害
未来方向
The European Food Safety Authority (EFSA) has published a statement on the risks arising from the migration of the substance 4-methylbenzophenone from packaging into certain breakfast cereals . If the contamination of food through the use of 4-methylbenzophenone in printing inks for food packaging were to continue, more data would be needed in order to carry out a full risk assessment .
作用机制
Target of Action
4-Methylbenzophenone is a chemical compound with the molecular formula C14H12O Benzophenone derivatives have been found to be used in sunscreen creams and as photoinitiators for polymerization reactions .
Mode of Action
It’s known that benzophenone derivatives are strong uv light absorbers due to their conjugated structure, with a carbonyl group bridging two phenyl rings . This suggests that 4-Methylbenzophenone may interact with its targets by absorbing UV light, thereby protecting the skin from harmful UV radiation or initiating polymerization reactions.
Biochemical Pathways
4-Methylbenzophenone is expected to be metabolized by the same metabolic pathways as benzophenone, with the addition of oxidation of the 4-methyl group to the corresponding alcohol and further oxidation to the carboxylic acid with its glycine and glucuronide conjugates . This suggests that 4-Methylbenzophenone may affect the metabolic pathways involved in the oxidation of methyl groups and the conjugation of carboxylic acids.
Pharmacokinetics
Given its chemical structure and its expected metabolic pathways , it can be hypothesized that 4-Methylbenzophenone may be absorbed through the skin, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine.
Result of Action
Given its potential use as a uv absorber , it may help protect the skin from harmful UV radiation, thereby preventing sunburn and potentially reducing the risk of skin cancer.
Action Environment
The action, efficacy, and stability of 4-Methylbenzophenone may be influenced by various environmental factors. For instance, its UV absorption properties suggest that its efficacy may be affected by the intensity of UV radiation in the environment . , which may affect its distribution and bioavailability.
属性
IUPAC Name |
(4-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037741 | |
| Record name | 4-Methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Methanone, (4-methylphenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylbenzophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
134-84-9 | |
| Record name | 4-Methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (4-methylphenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2F68X17BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


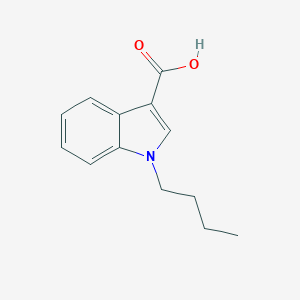
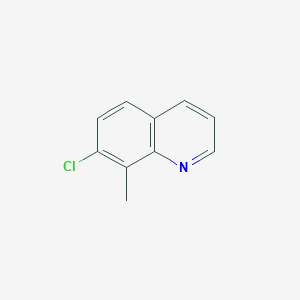
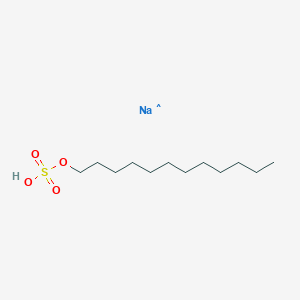
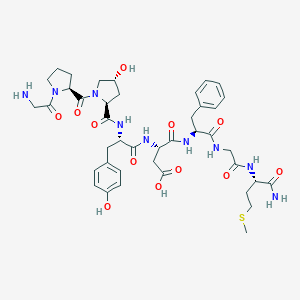
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
